Métominostrobin

Vue d'ensemble

Description

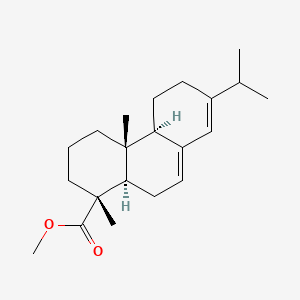

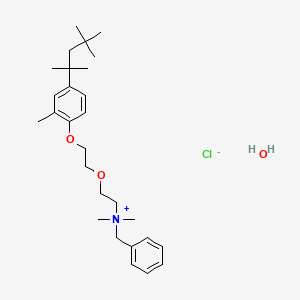

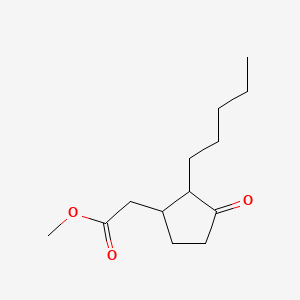

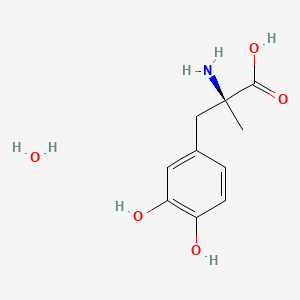

(E)-Metominostrobin is a systemic fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. It belongs to the strobilurin class of fungicides, which are known for their broad-spectrum antifungal activity. (E)-Metominostrobin is chemically identified as (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide . It was developed by Shionogi & Co., Ltd. and is marketed under the trade name Oribright .

Applications De Recherche Scientifique

(E)-Metominostrobin has a wide range of applications in scientific research:

Agriculture: It is extensively used to control fungal diseases in rice and other crops, improving yield and quality.

Environmental Science: Research on its degradation pathways helps in understanding its environmental impact and developing bioremediation strategies.

Analytical Chemistry: It is used as a reference standard in chromatographic techniques for the detection and quantification of fungicides in various matrices.

Mécanisme D'action

Target of Action

Metominostrobin, also known as (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a fungicide that primarily targets the mitochondrial respiration process in fungi . It specifically binds to the quinol oxidation (Qo) site of cytochrome b, a key component of the mitochondrial electron transport chain .

Mode of Action

The interaction of Metominostrobin with its target involves the inhibition of mitochondrial respiration. By binding to the Qo site of cytochrome b, Metominostrobin blocks the electron transfer between cytochrome b and cytochrome c1 . This action inhibits the synthesis of nicotinamide adenine dinucleotide (NADH) oxidation and the mitochondrial membrane protein adenosine triphosphate (ATP), thereby disrupting the energy production in the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by Metominostrobin is the mitochondrial electron transport chain. The inhibition of this pathway disrupts the production of ATP, a crucial molecule for energy transfer within the cell . This disruption leads to a decrease in fungal biomass and a shift from fungal to bacterial dominance in soil activities .

Result of Action

The molecular and cellular effects of Metominostrobin’s action primarily involve the disruption of energy production within fungal cells. By inhibiting mitochondrial respiration, Metominostrobin causes a decrease in fungal biomass, thereby controlling the growth of fungal pathogens .

Action Environment

The action, efficacy, and stability of Metominostrobin can be influenced by various environmental factors. For instance, the presence of other microorganisms in the soil can affect the degradation of Metominostrobin Additionally, environmental conditions such as temperature, pH, and moisture levels can also impact the effectiveness and persistence of Metominostrobin in the environment

Analyse Biochimique

Biochemical Properties

Metominostrobin is a member of the strobilurin class of fungicides, which are known to inhibit mitochondrial respiration . It operates by blocking the electron flux through the cytochrome bc1 complex . This action disrupts the energy production of the fungal cells, leading to their death .

Cellular Effects

Metominostrobin has been found to have significant effects on various types of cells and cellular processes. It modifies the plant physiology, through changes in metabolism and growth, which increases crop yield . It temporarily reduces plant respiration, leading to less carbon dioxide loss and, consequently, generates more energy for the plant .

Molecular Mechanism

The molecular mechanism of Metominostrobin involves its interaction with the mitochondrial cytochrome bc1 complex . By binding to this complex, Metominostrobin inhibits the electron transport chain, a crucial process for ATP production in cells. This inhibition disrupts the energy metabolism of the fungal cells, leading to their death .

Temporal Effects in Laboratory Settings

The effects of Metominostrobin have been observed to change over time in laboratory settings . It has been reported to have residual activity lasting approximately 50 days

Metabolic Pathways

Metominostrobin is involved in the electron transport chain, a crucial metabolic pathway in cells . It inhibits the cytochrome bc1 complex, disrupting the flow of electrons and the production of ATP

Transport and Distribution

Metominostrobin is known to be a systemic fungicide, meaning it can be transported throughout the plant to provide broad-spectrum protection

Subcellular Localization

The subcellular localization of Metominostrobin is likely within the mitochondria, given its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex

Méthodes De Préparation

The synthesis of metominostrobin involves several key steps:

Acylation: Diphenyl ether is reacted to form 2-(phenoxyl)benzoyl cyanide.

Hydrolyzation: The cyanide compound is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxylbenzene)-2-oxoacetamide.

Oximation: The oxoacetamide reacts with hydroxylamine to form an oxime compound.

Methylation: The oxime compound is methylated to produce metominostrobin.

Industrial production methods have optimized these steps to improve yield and reduce the use of toxic chemicals, making the process safer and more efficient .

Analyse Des Réactions Chimiques

(E)-Metominostrobin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert it back to its precursor amides.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.

Common reagents used in these reactions include hydroxylamine hydrochloride for oximation and dimethyl sulfate for methylation. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

(E)-Metominostrobin is part of the strobilurin class of fungicides, which includes compounds like azoxystrobin, kresoxim-methyl, and pyraclostrobin . Compared to these, metominostrobin has a unique methoxyimino group that enhances its stability and efficacy . It also exhibits lower toxicity to non-target organisms, making it a safer option for agricultural use .

Similar Compounds

- Azoxystrobin

- Kresoxim-methyl

- Pyraclostrobin

- Fluoxastrobin

- Trifloxystrobin

(E)-Metominostrobin’s unique chemical structure and broad-spectrum activity make it a valuable fungicide in modern agriculture.

Propriétés

IUPAC Name |

(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIRDDUVRXCDBN-OBGWFSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057959 | |

| Record name | Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133408-50-1 | |

| Record name | Metominostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133408-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metominostrobin exert its fungicidal activity?

A: Metominostrobin acts by inhibiting fungal respiration. It binds to the Qo site of the cytochrome bc1 complex in the mitochondrial respiratory chain, effectively blocking electron transfer and disrupting energy production within the fungal cells. [, , , , , ] This disruption ultimately leads to fungal cell death, controlling the spread of the disease.

Q2: Which fungal diseases are effectively controlled by metominostrobin?

A: Metominostrobin demonstrates efficacy against a broad spectrum of fungal diseases, including powdery mildew, sheath blight, rice blast, leaf rust, leaf blight, and various other fungal infections in cereals, fruits, vegetables, and other crops. [, , , , , , , , , , , ]

Q3: Are there studies comparing metominostrobin's efficacy to other fungicides?

A: Yes, research has compared the efficacy of metominostrobin to other fungicides. For instance, studies have shown its efficacy against rice sheath blight to be comparable to or exceeding that of azoxystrobin and trifloxystrobin. [] In the control of barley powdery mildew, metominostrobin exhibited a strong vapor phase control activity, with a 71.9% control value at a concentration of 200 ppm. []

Q4: Does cross-resistance occur between metominostrobin and other fungicides?

A: Yes, cross-resistance is a concern with strobilurin fungicides. Studies have shown cross-resistance between metominostrobin, pyrametostrobin, and azoxystrobin in Blumeria graminis f.sp. tritici (wheat powdery mildew). [] This cross-resistance highlights the importance of resistance management strategies, such as alternating fungicides with different modes of action. [, , , ]

Q5: How does the formulation of metominostrobin affect its release and efficacy?

A: Research indicates that the formulation of metominostrobin significantly impacts its release profile and effectiveness. For instance, incorporating white carbon (hydrated silicon dioxide) into a time-controlled release granule (TCRG) containing metominostrobin shortens the lag time for release and accelerates the release rate, likely due to changes in water permeability and membrane tensile strength. [] Similarly, increasing the amount of talc, a hydrophobic vehicle, in the TCRG formulation prolongs the lag time of metominostrobin release. []

Q6: What is the impact of environmental factors on the release and stability of metominostrobin formulations?

A: Environmental factors, particularly temperature, can influence the release profile of metominostrobin from TCRG formulations. As water temperature increases, the lag time for metominostrobin release decreases, and the release rate accelerates due to increased water permeation through the PVC membrane. [] Interestingly, pH and water hardness, within typical ranges, have minimal impact on the release profile. []

Q7: Can metominostrobin be used in combination with other active ingredients for enhanced efficacy?

A: Yes, research highlights the synergistic potential of metominostrobin in combination with other fungicidal compounds. For instance, a composition containing both fluxapyroxad and metominostrobin exhibited a synergistic effect, broadening the spectrum of fungal control and reducing the required dosage compared to individual applications. [, , , , , , , , ]

Q8: What is the environmental fate of metominostrobin, and are there concerns about its impact on ecosystems?

A: While this specific set of research papers does not delve into the detailed environmental fate and ecotoxicological effects of metominostrobin, it is essential to acknowledge the importance of such studies. Understanding the degradation pathways, potential for bioaccumulation, and effects on non-target organisms is crucial for assessing the overall environmental risk associated with any pesticide. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.